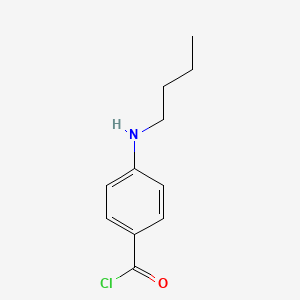

4-(Butylamino)benzoyl chloride

Description

4-(Butylamino)benzoyl chloride (C₁₁H₁₄ClNO) is a substituted benzoyl chloride featuring a butylamino (-NH-C₄H₉) group at the para position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of benzamide derivatives, pharmaceuticals, and polymers. Its reactivity is influenced by the electron-donating butylamino group, which enhances nucleophilic substitution at the carbonyl carbon compared to unsubstituted benzoyl chloride .

Properties

IUPAC Name |

4-(butylamino)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFARVAXZMZTXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536761 | |

| Record name | 4-(Butylamino)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93959-20-7 | |

| Record name | 4-(Butylamino)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of 4-(Butylamino)benzoic Acid

The most straightforward method involves chlorination of 4-(butylamino)benzoic acid using thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). This method is analogous to the preparation of related benzoyl chlorides such as 4-hydroxybenzoyl chloride, where 4-hydroxybenzoic acid is reacted with thionyl chloride in benzene and DMF at 30–65°C, yielding high purity and good yields without requiring vacuum distillation.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| a | 4-(Butylamino)benzoic acid, benzene, catalytic DMF, SOCl2 dropwise addition at 0–65°C over 0.5–1 h | Slow addition controls side reactions |

| b | Stirring at 30–65°C for 2–5 h | Ensures complete conversion |

| c | Separation of organic layer, removal of excess SOCl2 and solvents by distillation | Recovery of reagents possible |

| d | Isolation of this compound as viscous solid or crystalline product | High purity and yield |

This approach benefits from simplicity, reliability, and scalability, consistent with industrial practices for related benzoyl chlorides.

Indirect Methods via Amide or Ester Precursors

An alternative route involves preparing an amide or ester intermediate, followed by chlorination or conversion to the acid chloride. For example, the 4-(butylamino)benzoyl moiety can be introduced via coupling of butylamine with 4-aminobenzoic acid derivatives, then chlorinated.

However, such multi-step routes are less common due to increased complexity and lower overall yields.

Chlorination Using Other Chlorinating Agents

Phosphorus pentachloride (PCl5) or oxalyl chloride can also be employed for the conversion of 4-(butylamino)benzoic acid to the acid chloride. These reagents often require stricter temperature control and may generate more hazardous byproducts.

Experimental Procedures from Literature

A representative experimental procedure for benzyl chloride derivatives, which can be adapted for this compound, involves the following:

| Step | Procedure Description |

|---|---|

| 1 | Dissolve the corresponding benzyl alcohol or benzoic acid derivative in dichloromethane at 0°C under inert atmosphere |

| 2 | Add catalytic DMF and slowly add thionyl chloride dropwise over 1 h |

| 3 | Stir at room temperature for 1–5 h, monitoring reaction progress by TLC or GC |

| 4 | Quench reaction with saturated sodium bicarbonate solution |

| 5 | Extract organic layer, wash with water and brine, dry over MgSO4 |

| 6 | Concentrate under reduced pressure and purify by silica gel chromatography |

This procedure is adapted from copper-catalyzed Suzuki-Miyaura reaction substrate preparation protocols and can be tailored for this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl chloride + DMF (direct acid) | SOCl2, DMF, benzene | 30–65°C, 2–5 h | 85–95 | High (>98%) | Simple, scalable, high yield | Requires solvent removal |

| Phosphorus pentachloride (PCl5) | PCl5 | 0–25°C, 1–3 h | 70–85 | Moderate | Effective for sensitive acids | More hazardous byproducts |

| Oxalyl chloride | (COCl)2 | 0–25°C, 2–4 h | 75–90 | High | Mild conditions | Expensive reagent |

| Multi-step amide/ester chlorination | Multi-step with coupling agents | Varies | 50–70 | Moderate | Allows functional group manipulation | Longer synthesis time, lower yield |

Research Findings and Considerations

The presence of the butylamino group at the para position can influence reactivity due to its electron-donating nature, potentially facilitating chlorination under milder conditions.

Use of catalytic DMF is critical to activate thionyl chloride and improve reaction rates and yields.

Solvent choice affects side reactions; aromatic solvents like benzene or toluene are preferred to minimize dimer formation and degradation.

Purification typically involves extraction and silica gel chromatography to achieve high purity suitable for further synthetic applications.

Industrial scale preparations emphasize recovery and recycling of solvents and reagents to improve cost-efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids.

Reduction Reactions: It can be reduced to form corresponding benzyl alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and alcohols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Benzoic Acids: Formed from oxidation reactions.

Benzyl Alcohols: Formed from reduction reactions.

Scientific Research Applications

4-(Butylamino)benzoyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Butylamino)benzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . The reaction mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.

Comparison with Similar Compounds

Reactivity and Electronic Effects

- Electron-Donating Groups: The butylamino (-NH-C₄H₉) and dimethylamino (-N(CH₃)₂) groups enhance the electron density of the aromatic ring, increasing reactivity toward nucleophilic acyl substitution. For example, 4-(dimethylamino)benzoyl chloride is extensively used in synthesizing dopamine receptor ligands due to its rapid coupling with amines . Butylamino vs. Dimethylamino: The longer alkyl chain in butylamino improves lipophilicity, making it advantageous for drug candidates requiring membrane permeability .

Electron-Withdrawing Groups :

- 4-(Trifluoromethyl)benzoyl chloride (-CF₃) reduces electron density, favoring electrophilic aromatic substitution but slowing nucleophilic reactions. It is preferred in fluorinated polymer synthesis .

- Halogenated derivatives (e.g., 4-chloromethylbenzoyl chloride) exhibit similar trends, with applications in crosslinking reactions .

Stability and Handling

- Hydrolytic Sensitivity: Benzoyl chlorides with electron-donating groups (e.g., butylamino) are less prone to hydrolysis than electron-deficient analogs like 4-(trifluoromethyl)benzoyl chloride. Steric hindrance from the butyl chain may further stabilize the compound against nucleophilic attack .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(butylamino)benzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via acylation of 4-(butylamino)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Critical parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).

- Solvent : Anhydrous dichloromethane or toluene is preferred to avoid moisture interference.

- Catalysis : Catalytic dimethylformamide (DMF) accelerates reaction kinetics by stabilizing intermediates.

- Yield Optimization : Post-reaction purification via vacuum distillation or silica gel chromatography achieves >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the presence of the butylamino group (δ ~1.3–1.6 ppm for CH₂, δ ~3.2 ppm for NHCH₂) and benzoyl chloride carbonyl (δ ~170 ppm in ¹³C).

- FTIR : Detect C=O stretch at ~1770 cm⁻¹ (acyl chloride) and N-H bend at ~1600 cm⁻¹ (secondary amine).

- Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ at m/z 227 (C₁₁H₁₄ClNO⁺).

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify residual solvents or unreacted precursors .

Q. What are the stability considerations for handling and storing this compound?

- Degradation Pathways : Hydrolysis to 4-(butylamino)benzoic acid occurs rapidly in humid environments.

- Storage Protocol :

- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Use molecular sieves (3Å) to adsorb residual moisture.

- Stability Testing : Monitor via periodic FTIR for carbonyl peak shifts (>10 cm⁻¹ indicates degradation) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. acylation) affect the utility of this compound in peptide coupling?

- Mechanistic Insight : The electron-withdrawing benzoyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines (e.g., peptide bond formation). Competing SN² displacement at the chloro site is negligible unless strong nucleophiles (e.g., Grignard reagents) are present.

- Experimental Design :

- Kinetic Studies : Use in-situ ¹H NMR to track acyl transfer vs. substitution products under varying pH and solvent polarity.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict activation energies for competing pathways .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What analytical challenges arise when characterizing byproducts from this compound in multi-step syntheses?

- Common Byproducts :

- Hydrolysis Product : 4-(Butylamino)benzoic acid (identified via LC-MS negative mode [M-H]⁻ at m/z 208).

- Dimerization : Bis-amide forms under prolonged heating (detectable by MALDI-TOF at m/z 435).

- Resolution Strategy :

- 2D NMR (HSQC, HMBC) : Assign cross-peaks to distinguish dimeric structures.

- Isolation : Use preparative TLC with ethyl acetate/hexane (3:7) to isolate trace byproducts for crystallography .

Q. How can researchers reconcile contradictory data on the reactivity of this compound in heterogeneous vs. homogeneous catalytic systems?

- Case Study : Discrepancies in reported yields for Suzuki-Miyaura couplings (e.g., 60% in THF vs. 78% in DMF).

- Root-Cause Analysis :

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, enhancing oxidative addition.

- Catalyst Poisoning : Amine groups may coordinate Pd(0), requiring ligand optimization (e.g., XPhos instead of PPh₃).

Data Contradiction and Reproducibility

Q. What methodologies address batch-to-batch variability in this compound synthesis?

- Quality Control (QC) Framework :

- In-Process Checks : Monitor reaction progression via TLC (Rf ~0.6 in hexane/ethyl acetate 4:1).

- Standardized Protocols : Document exact stoichiometry (e.g., 1.2 eq. SOCl₂) and quenching steps (e.g., slow addition to ice-water).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.